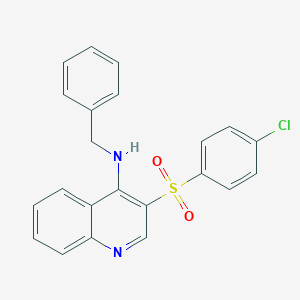

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine

Description

N-Benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine is a quinoline derivative characterized by a sulfonyl group at position 3 of the quinoline core, a 4-chlorophenyl substituent on the sulfonyl moiety, and a benzyl group attached to the 4-amine position. This structural configuration imparts distinct physicochemical and biological properties, making it a candidate for pharmacological exploration.

Propriétés

IUPAC Name |

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2S/c23-17-10-12-18(13-11-17)28(26,27)21-15-24-20-9-5-4-8-19(20)22(21)25-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYSFLPHASHPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sulfonyl chlorides for sulfonylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Applications De Recherche Scientifique

Based on the search results, an article focusing solely on the applications of "N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine" cannot be provided with comprehensive data tables and well-documented case studies. However, some information can be gathered about related compounds and their applications, which may provide some context.

Quinazoline and Quinolone Derivatives in Medicine

4-Amino-substituted quinazolines are an important class of compounds with wide-ranging applications in medicine and materials . Interest in quinazoline derivatives substituted with a primary amino group at the 4-position stems from their importance as selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, resulting from competitive binding at the ATP site .

Synthesis of Functionalized 2-Quinolones

A copper-catalyzed three-component annulation for synthesizing functionalized 2-quinolones has been developed . The prepared quinolones have demonstrated synthetic utility and can be further functionalized . For instance, 4aa was successfully transformed to 2-chloroquinoline 8. N-Benzyl quinolone 9 was obtained by selective N-alkylation in good yield and further functionalized to 3,4-disubstituted hydroquinolone 10 by Grignard-initiated Michael addition . The sulfonyl group can be converted to organotin compound 11, a key intermediate for synthesizing 3-halogenated quinolones 12 and 13, and is expected to be a useful platform for coupling reactions .

Relevance to Medicinal Chemistry

Numerous quinoline derivatives play a big role in organic synthesis and applications to medicinal chemistry . The versatile conversion of the product obtained by the method is believed to have many implications in synthetic and medicinal chemistry .

Mécanisme D'action

The mechanism of action of N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural Analogues with Sulfonyl Modifications

3-(Benzenesulfonyl)-6-Chloro-N-[(4-Methoxyphenyl)Methyl]Quinolin-4-Amine

- Key Differences: Substituents: Features a 6-chloro group on the quinoline and a 4-methoxyphenylmethyl group at the 4-amine position . Physicochemical Properties:

- Molecular Weight: 438.93 vs. ~425.89 (estimated for the target compound).

- logP: 4.67, indicating moderate lipophilicity, likely comparable to the target compound due to the sulfonyl group’s electron-withdrawing effects.

- Biological Implications : The methoxy group may enhance solubility but reduce membrane permeability compared to the benzyl group in the target compound.

N-(4-(4-Aminophenylsulfonyl)Phenyl)-7-Chloroquinolin-4-Amine

- Key Differences: Substituents: A 7-chloro group on the quinoline and a sulfonamide-linked aminophenyl group at position 4 . Activity: Demonstrated twice the potency of doxorubicin in anticancer assays, suggesting that sulfonyl-linked aromatic systems enhance cytotoxicity.

Halogen-Substituted Analogues

N-(3-Chlorophenyl)-6-(Trifluoromethyl)Quinolin-4-Amine

- Key Differences :

- Substituents: A 6-trifluoromethyl group and a 3-chlorophenylamine at position 4 .

- Molecular Weight: 322.72, significantly lower than the target compound due to the lack of a sulfonyl group.

- Physicochemical Impact : The trifluoromethyl group increases electronegativity and metabolic stability but may reduce solubility compared to the sulfonyl group.

3-(4-Ethylbenzenesulfonyl)-6-Methyl-N-Phenylquinolin-4-Amine

- Key Differences: Substituents: A 4-ethylbenzenesulfonyl group at position 3 and a methyl group at position 6 .

logP and Solubility

Activité Biologique

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine typically involves a multi-step process, including the formation of quinoline derivatives through copper-catalyzed reactions. Recent studies have demonstrated efficient methods for synthesizing functionalized quinolones, which can be further modified to yield sulfonamide derivatives like N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine .

The structural characterization of this compound often employs techniques such as NMR spectroscopy and X-ray crystallography, confirming the presence of key functional groups that contribute to its biological activity.

Anticancer Properties

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine has been evaluated for its anticancer potential. Studies indicate that quinoline derivatives exhibit inhibitory effects on various cancer cell lines by targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The compound's ability to modulate CDK activity suggests a mechanism through which it may impede cancer cell proliferation .

Analgesic Effects

Recent research has highlighted the compound's potential as a selective κ-opioid receptor (KOR) agonist. KOR agonists are known for their analgesic properties with reduced side effects compared to traditional opioid medications. In vivo studies demonstrated that derivatives similar to N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine exhibited significant antinociceptive effects in pain models, indicating its promise as a therapeutic agent for pain management .

Neuroprotective Activities

The neuroprotective effects of quinoline derivatives have also been explored, particularly in relation to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit γ-secretase activity, thereby reducing the production of amyloid β-peptide, a hallmark of Alzheimer's pathology . This suggests that N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine may possess similar protective qualities against neurodegeneration.

Case Studies and Research Findings

- Anticancer Activity : A study involving various quinoline derivatives highlighted that those with sulfonamide moieties exhibited enhanced cytotoxicity against cancer cell lines compared to their non-sulfonated counterparts. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest .

- Pain Management : In an experimental model for pain relief, compounds structurally related to N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine showed significant efficacy in reducing abdominal constriction responses in mice, confirming their potential as KOR agonists .

- Neuroprotection : Another study focused on the neuroprotective effects of sulfonamide-containing quinolines demonstrated their ability to inhibit γ-secretase, suggesting a pathway for therapeutic intervention in Alzheimer's disease .

Q & A

Q. What are common synthetic routes for N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving sulfonylation and substitution. For example, palladium-catalyzed coupling (e.g., Sonogashira or Buchwald-Hartwig reactions) may introduce the benzyl or sulfonyl groups . Intermediates are purified using flash chromatography (e.g., Biotage systems with silica gel cartridges) and characterized via H/C NMR, HRMS, and Rf values for purity assessment .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

H NMR is used to verify proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, benzyl methylene at δ 4.0–5.0 ppm). C NMR confirms carbon frameworks (e.g., sulfonyl carbons at ~140 ppm, quinoline carbons at ~120–150 ppm). HRMS provides exact mass validation (e.g., [M+H] with <2 ppm error) .

Q. Which functional groups in this compound are reactive, and what transformations are feasible?

The sulfonyl group is electrophilic and can undergo nucleophilic substitution. The quinoline nitrogen may participate in coordination or protonation, while the benzyl group can be oxidized (e.g., with KMnO) or reduced (e.g., with LiAlH) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions, HOMO-LUMO gaps, and sulfonyl group polarization. These studies guide hypotheses about reactivity, such as nucleophilic attack sites or charge-transfer interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or antimicrobial results may arise from assay conditions (e.g., solvent, cell lines). Systematic controls, including parallel testing with reference compounds (e.g., atovaquone derivatives) and dose-response curves, validate activity .

Q. How can reaction yields be optimized for large-scale synthesis?

Catalyst screening (e.g., Pd(OAc) vs. PdCl) and additive optimization (e.g., aryl iodides to suppress side reactions) improve efficiency. Microwave-assisted synthesis (e.g., 80°C, 700 W) reduces reaction times from hours to minutes .

Q. What crystallographic methods confirm the solid-state structure of this compound?

Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles. For example, the dihedral angle between the quinoline and sulfonylphenyl groups informs steric effects .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., 7-chloroquinolin-4-amine derivatives) to confirm assignments .

- Synthetic Pitfalls : Avoid over-reduction of the quinoline ring by using mild reducing agents (e.g., NaBH instead of LiAlH) .

- Biological Assays : Include positive controls (e.g., chloroquine for antimalarial tests) and validate solubility in DMSO/PBS to avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.